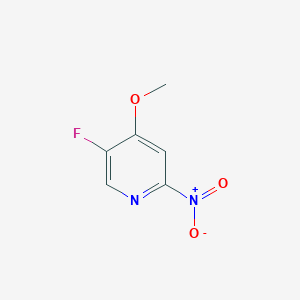

5-Fluoro-4-methoxy-2-nitropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5FN2O3 |

|---|---|

Molecular Weight |

172.11 g/mol |

IUPAC Name |

5-fluoro-4-methoxy-2-nitropyridine |

InChI |

InChI=1S/C6H5FN2O3/c1-12-5-2-6(9(10)11)8-3-4(5)7/h2-3H,1H3 |

InChI Key |

JLBFGIYNMPSFRV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1F)[N+](=O)[O-] |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 5 Fluoro 4 Methoxy 2 Nitropyridine

Disconnection and Retrosynthetic Pathways of 5-Fluoro-4-methoxy-2-nitropyridine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. rsc.org For this compound, the primary disconnections involve the carbon-heteroatom bonds: the C-F, C-O (methoxy), and C-N (nitro) bonds.

The most logical retrosynthetic pathways suggest the installation of the three functional groups onto a pyridine (B92270) ring through separate, sequential reactions. Key transformations in the forward sense would include:

Nitration: The introduction of the nitro group at the C-2 position is a critical step. This is typically an electrophilic aromatic substitution, though the electron-deficient nature of the pyridine ring presents challenges. rsc.orgresearchgate.net

Methoxylation: The methoxy (B1213986) group at C-4 is generally installed via a nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen (e.g., chlorine or bromine).

Fluorination: The fluorine atom at C-5 can be introduced from an amino group via the Balz-Schiemann reaction, a well-established method for the synthesis of aryl fluorides. nii.ac.jpresearchgate.net

Based on these key transformations, a plausible retrosynthetic route starts by disconnecting the methoxy group, leading to a 4-halo-5-fluoro-2-nitropyridine intermediate. Subsequently, disconnecting the nitro group points to a 3-fluoro-4-halopyridine. Finally, the C-F bond can be disconnected to trace back to a 3-amino-4-halopyridine, a more accessible starting material. The order of these steps in the forward synthesis is crucial for achieving the desired regiochemistry.

Precursor Chemical Synthesis and Pre-functionalization Strategies

The successful synthesis of this compound hinges on the effective preparation and functionalization of key pyridine precursors. This involves a series of regioselective reactions to install the fluoro, methoxy, and nitro moieties in the correct positions.

Preparation of Fluorinated Pyridine Core Structures

The introduction of a fluorine atom onto a pyridine ring is often achieved using the Balz-Schiemann reaction, which transforms an amino group into a fluorine atom. google.com This process involves two main stages:

Diazotization: An aminopyridine is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), at low temperatures (0-10 °C) to form a diazonium salt. nii.ac.jpgoogle.com The use of tetrafluoroboric acid (HBF₄) directly yields the aryl diazonium tetrafluoroborate (B81430) salt. google.com

Fluorodediazoniation: The isolated diazonium tetrafluoroborate salt is then decomposed, usually by heating, to yield the corresponding fluoropyridine, nitrogen gas, and boron trifluoride. researchgate.net

Recent advancements have focused on making this process safer and more efficient. For example, conducting the thermal decomposition in ionic liquids can provide better temperature control and lead to higher purity products with less tar formation. researchgate.net Furthermore, organotrifluoroborates have been explored as alternative fluoride (B91410) sources for this transformation under milder conditions, avoiding the need to isolate potentially explosive diazonium salts. nih.gov

Alternative modern methods for fluorinating pyridines include direct C-H fluorination. For instance, using silver(II) fluoride (AgF₂) allows for the site-selective fluorination of pyridines adjacent to the nitrogen atom under ambient conditions. nih.gov

| Starting Material | Reagent(s) | Reaction | Key Conditions | Product Type |

| Aromatic Amine | 1. NaNO₂, HBF₄ 2. Heat | Balz-Schiemann Reaction | 1. 0-10 °C 2. Thermal decomposition | Fluoro-Aromatic |

| Pyridine | AgF₂ | C-H Fluorination | Ambient temperature | 2-Fluoropyridine |

Table 1: Methodologies for the Preparation of Fluorinated Pyridine Cores.

Regioselective Introduction of the Methoxy Moiety

The methoxy group is typically introduced onto the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. This strategy requires a precursor with a good leaving group, such as a halogen (Cl, Br), positioned at the target carbon. For the synthesis of this compound, a precursor like 4-chloro-5-fluoro-2-nitropyridine would be treated with a source of methoxide (B1231860) ions.

The reaction is generally carried out by reacting the halopyridine with sodium methoxide in methanol (B129727) or by using an alcohol with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO). prepchem.com The electron-withdrawing nitro group on the ring activates the halide at the C-4 position for nucleophilic attack, facilitating the substitution.

| Substrate | Reagent(s) | Solvent | Conditions | Product |

| 2-Chloro-5-nitropyridine | p-Methylphenethyl alcohol, NaH | DMSO | 60 °C | 2-(4-Methylphenethyloxy)-5-nitropyridine prepchem.com |

| 3-Bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) | NaI, TMSCl | Propionitrile | 80 °C | 3-Bromo-2-iodo-4-methyl-5-nitropyridine rsc.org |

Table 2: Examples of Nucleophilic Substitution on Halopyridines.

Controlled Nitration Reactions for Nitro Group Installation

The direct nitration of pyridine is notoriously difficult because the ring is electron-deficient, and under the strongly acidic conditions of nitration, the pyridine nitrogen is protonated, leading to further deactivation. rsc.orgresearchgate.net To overcome this, specific strategies are employed:

Nitration of Pyridine-N-oxides: The N-oxide derivative is more susceptible to electrophilic substitution than pyridine itself, and nitration typically occurs at the C-4 position. rsc.org Subsequent deoxygenation of the N-oxide restores the pyridine ring.

Modified Nitrating Agents: Using reagents like dinitrogen pentoxide (N₂O₅) in an organic solvent can lead to the formation of an N-nitropyridinium intermediate. ntnu.norsc.org This intermediate can then rearrange to form 3-nitropyridine (B142982) upon treatment with bisulfite. ntnu.norsc.org

Nitration of Activated Pyridines: The presence of activating groups on the pyridine ring can facilitate nitration. However, for the target molecule, the fluoro and methoxy groups have competing directing effects that must be carefully managed to achieve the desired 2-nitro isomer.

A common approach involves using a mixture of concentrated nitric acid and sulfuric acid. researchgate.net The synthesis of 5-Fluoro-2-nitropyridine (B1317553), a related compound, has been achieved by treating 2-amino-5-fluoropyridine (B1271945) with concentrated sulfuric acid and hydrogen peroxide. chemicalbook.com

| Substrate | Nitrating Agent | Conditions | Product | Yield |

| 2-Amino-5-fluoropyridine | H₂SO₄, H₂O₂ | 0 °C to RT, 20 hr | 5-Fluoro-2-nitropyridine chemicalbook.com | 77% |

| Pyridine | Dinitrogen Pentoxide (N₂O₅), then NaHSO₃ | Room Temperature | 3-Nitropyridine ntnu.no | N/A |

| 3-Chloropyridine | HNO₃/H₂SO₄ | Not specified | 3-Chloro-5-nitropyridine researchgate.net | N/A |

Table 3: Conditions for the Nitration of Pyridine Derivatives.

Advanced Synthetic Route Development

A complete and efficient synthesis of this compound requires the strategic combination of the individual reactions in a multi-step sequential approach. The order of the steps is paramount to ensure correct regioselectivity and avoid incompatible functional groups.

A plausible sequential route could be as follows:

Fluorination: Start with a suitable aminopyridine, for example, 3-amino-4-chloropyridine. Perform a Balz-Schiemann reaction to produce 4-chloro-3-fluoropyridine (B1587321).

Nitration: Nitrate the 4-chloro-3-fluoropyridine intermediate. The directing effects of the fluoro and chloro substituents must be carefully considered to selectively install the nitro group at the C-2 position, yielding 4-chloro-5-fluoro-2-nitropyridine. The electron-withdrawing nature of both halogens will deactivate the ring, potentially requiring harsh nitration conditions.

Methoxylation: The final step would be the nucleophilic aromatic substitution of the chloride at C-4 with methoxide. The nitro group at C-2 and the fluoro group at C-5 strongly activate the C-4 position for nucleophilic attack, allowing this reaction to proceed under relatively mild conditions to furnish the final product, this compound.

This sequential approach allows for the controlled introduction of each functional group, building the complexity of the molecule step-by-step.

Optimization of Reaction Parameters and Yield Enhancement Techniques

For Fluorination (Balz-Schiemann): Precise temperature control during the diazotization step (typically holding at 0-5 °C) is critical to prevent premature decomposition of the diazonium salt. nii.ac.jp The choice of solvent for the decomposition step can also significantly impact yield and purity, with ionic liquids showing promise for cleaner reactions. researchgate.net

For Nitration: Optimization involves selecting the appropriate nitrating agent and controlling the reaction temperature to manage exotherms and improve regioselectivity. For deactivated substrates, stronger nitrating systems or longer reaction times may be necessary. The use of pyridine-N-oxide precursors can be a valuable strategy to control the position of nitration. rsc.org

For Methoxylation (SNAr): Key parameters to optimize include the choice of solvent, base, and temperature. Polar aprotic solvents like DMSO or DMF often accelerate SNAr reactions. prepchem.com The concentration of the nucleophile (methoxide) and the reaction temperature can be adjusted to ensure the reaction goes to completion while minimizing potential side reactions.

By carefully tuning these parameters at each stage of the multi-step synthesis, chemists can enhance the yield and purity of this compound, making its production more viable and efficient.

Systematic Investigation of Solvent Effects on Reaction Outcomes

The choice of solvent is critical in the synthesis of nitropyridines, influencing reaction rates, yields, and the regioselectivity of the nitration process. While direct nitration of the pyridine ring is often challenging due to the deactivating effect of the pyridinium (B92312) cation formed in acidic media, the functionalization of pre-substituted pyridines is a common strategy. researchgate.net The solvent's polarity, proticity, and its ability to dissolve reagents and stabilize transition states or intermediates play a pivotal role.

In related syntheses, such as the nucleophilic aromatic substitution (SNAr) to introduce fluorine or methoxy groups, or in the nitration step itself, a range of solvents are employed. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (B95107) (THF) are frequently used. google.comgoogle.com For instance, in the synthesis of related nitropyridine derivatives, DMF is often selected for nucleophilic substitution reactions. google.com Dichloromethane and nitromethane (B149229) have been utilized as solvents for the nitration of pyridines using dinitrogen pentoxide. ntnu.no The selection of the solvent can significantly impact the reaction outcome, as seen in the table below, which summarizes solvent effects in analogous pyridine functionalization reactions.

| Solvent | Reaction Type (Analogous) | Observation | Reference |

|---|---|---|---|

| Dichloromethane/Nitromethane | Nitration with N2O5 | Effective solvents for creating the N-nitropyridinium intermediate. | ntnu.no |

| Acetonitrile | Halogenation/Substitution | Commonly used polar aprotic solvent for substitutions on the pyridine ring. | google.comrsc.org |

| Tetrahydrofuran (THF) | Diazotization/Substitution | Preferred solvent for certain single-step syntheses from 2-amino-nitropyridine precursors. | google.com |

| Methanol/Water | Nitration with N2O5/NaHSO3 | Allows for the reaction to be conducted at lower temperatures, influencing regioselectivity. | ntnu.no |

Catalyst Screening and Loading for Enhanced Selectivity and Efficiency

Catalysts are fundamental in many steps leading to substituted nitropyridines, from the introduction of functional groups to the final nitration or subsequent transformations. For instance, in a potential synthesis pathway involving the reduction of a nitro group at a different position followed by re-introduction, catalysts like Palladium on carbon (Pd/C) or Raney Nickel are standard. nih.govrsc.org In a synthesis of 3-fluoro-4-aminopyridine, 10% Pd/C was used for the quantitative hydrogenation of the nitro group. nih.gov

The nitration of pyridine rings itself can be catalyzed or promoted. While classical nitration uses a mixture of concentrated nitric and sulfuric acids, this method often gives low yields for pyridines. researchgate.netoc-praktikum.de An alternative involves the use of dinitrogen pentoxide (N₂O₅), which forms an N-nitropyridinium intermediate that rearranges to the 3-nitropyridine. researchgate.netchempanda.com In some cases, specific catalysts are employed to direct substitution. For example, ZnCl₂ has been used as a catalyst for the amination of a protected 4-carbaldehyde-3-nitropyridine. ntnu.no

The following table presents a summary of catalysts used in the synthesis of related functionalized pyridines.

| Catalyst | Catalyst Loading | Reaction Step (Analogous) | Key Finding | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | 5-10% w/w | Nitro Group Reduction | Efficient for reducing nitro groups to amines on pyridine rings. | nih.govnih.gov |

| Rhodium on Carbon (Rh/C) | 5% Rh/C | Nitro Group Reduction | Used for the reduction of 2-chloro-4-methyl-5-nitropyridine. | rsc.org |

| (Ph₃P)₂PdCl₂ | 3 mol% | Carbonylation | Catalyzes the formation of a methyl picolinate (B1231196) from a bromo-nitropyridine. | rsc.org |

| ZnCl₂ | Catalytic | Amination | Used as a catalyst in the vicarious nucleophilic substitution of a nitropyridine. | ntnu.no |

Temperature and Pressure Regimes for Kinetic and Thermodynamic Control

Temperature and pressure are critical parameters for controlling the kinetics and thermodynamics of the reactions involved in synthesizing this compound. Low temperatures are often crucial for selectivity. For example, the synthesis of 5-fluoro-2-nitropyridine from 5-fluoro-2-amino-pyridine is initiated at 0°C before being allowed to warm to room temperature. chemicalbook.com Similarly, in a one-pot synthesis of 2-hydroxy-5-nitropyridine, initial steps are controlled at 10-20°C, while a later nitration step is performed at 45-50°C. google.com

Higher temperatures are sometimes required to drive reactions to completion. The synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine from its corresponding pyridone precursor requires heating at 75°C for 19 hours. rsc.org In the nitration of pyridine-N-oxide, the reaction mixture is heated to 125-130°C for several hours. oc-praktikum.de Temperature can also determine the regiochemical outcome, with lower temperatures favoring kinetic products and higher temperatures favoring thermodynamic products. ntnu.no

Pressure is a less commonly varied parameter in traditional batch synthesis but becomes significant in continuous flow systems or when using gaseous reagents. researchgate.net Hydrogenation reactions, for example, are typically run under elevated hydrogen pressure (e.g., 30–80 bar) to facilitate the reduction of the pyridine ring or substituents. researchgate.net

| Reaction Step (Analogous) | Temperature | Pressure | Significance | Reference |

|---|---|---|---|---|

| Nitration of 2-aminopyridine (B139424) derivative | 0°C to Room Temp | Atmospheric | Controls reaction initiation and selectivity. | chemicalbook.com |

| Nitration of pyridine-N-oxide | 125-130°C | Atmospheric | Drives the reaction to completion. | oc-praktikum.de |

| Halogenation of nitropyridone | 75-80°C | Atmospheric | Required for conversion of hydroxyl to chloro group. | rsc.org |

| Heterogeneous Hydrogenation | 60-80°C | 30-80 bar | Enables efficient reduction of the pyridine ring. | researchgate.net |

| Carbonylation | 80°C | 4 bar (CO) | Necessary for the palladium-catalyzed incorporation of a carboxyl group. | rsc.org |

Exploration of Novel Synthetic Paradigms and Green Chemistry Principles

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and environmentally benign processes. For the synthesis of complex molecules like this compound, novel paradigms such as continuous flow synthesis, microwave-assisted reactions, and photochemical methods offer significant advantages over traditional batch processing.

Continuous Flow Synthesis Techniques in Pyridine Functionalization

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability. nih.gov These systems are particularly advantageous for hazardous reactions, such as nitrations, by minimizing the volume of reactive intermediates at any given time.

The application of continuous flow to pyridine functionalization has been demonstrated to improve yields and reduce reaction times. researchgate.net For example, the hydrogenation of substituted pyridines has been successfully performed in a continuous flow device, achieving full conversion at pressures of 30-80 bar and temperatures of 60-80°C. researchgate.net This technology provides a route for safer, automated, and scalable production. rsc.org The precise control over temperature and residence time can also enhance selectivity, which is crucial for multi-functionalized pyridines.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. mdpi.comnih.gov The heating mechanism involves direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. mdpi.com

This technology has been successfully applied to the synthesis of various pyridine derivatives. For example, the synthesis of novel aminopyridine acetamides was achieved in minutes with moderate to good yields under microwave irradiation, compared to hours via conventional heating. mdpi.com Similarly, fluorinated benzimidazoles have been synthesized in high yields (85–96%) using microwave conditions. researchgate.net For a target like this compound, microwave-assisted SNAr reactions to introduce the fluoro or methoxy groups, or even a potential nitration step, could offer significant improvements in efficiency and speed.

Photochemical Synthesis Routes

Photochemical reactions, which use light to initiate chemical transformations, offer unique pathways for the synthesis of complex molecules that are often inaccessible by thermal methods. These reactions can be highly selective and proceed under mild conditions.

In the context of pyridine chemistry, photochemical strategies are being explored for functionalization. While direct photochemical nitration of pyridines is less common, related transformations highlight the potential of this approach. For instance, photoactive platinum complexes with nitropyridine ligands have been synthesized, indicating the stability of the nitropyridine moiety under certain light conditions. nih.gov More broadly, photochemical methods have been developed for converting nitroarenes into complex, sp³-rich heterocyclic structures. nih.gov A recent strategy demonstrated the use of blue light to induce the oxidation of amine-reactive fluorinated pyronins within mitochondria, showcasing a photochemical method to modify biological properties. rsc.org The development of a photochemical route for the nitration or functionalization of the pyridine ring could provide a novel and green pathway to this compound.

Elucidating Reaction Mechanisms and Reactivity Profiles of 5 Fluoro 4 Methoxy 2 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reaction Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated and nitro-activated pyridines. libretexts.org This reaction proceeds via a two-step addition-elimination mechanism. The pyridine (B92270) nitrogen atom inherently makes the ring electron-deficient, and this effect is significantly amplified by the presence of a strongly electron-withdrawing nitro group, particularly activating the positions ortho and para to it. libretexts.orgstackexchange.com

Reactivity at the Electrophilic C-2 Position (Nitro-activated Site)

The C-2 position of the pyridine ring is highly activated towards nucleophilic attack. This enhanced electrophilicity is a consequence of two main factors: its position ortho to the strongly deactivating nitro group and its alpha-position relative to the ring nitrogen. stackexchange.com Nucleophilic attack at C-2 or C-4 of a pyridine ring is generally favored because the resulting negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which is a significant stabilizing contribution. stackexchange.com In the case of 5-Fluoro-4-methoxy-2-nitropyridine, the nitro group itself is an excellent leaving group in some SNAr reactions, especially with certain nucleophiles and under specific conditions, a phenomenon well-documented for nitropyridines. nih.gov The substitution of a nitro group is facilitated by its strong electron-withdrawing nature which stabilizes the transition state. nih.gov

Mechanistic Insights into Meisenheimer Complex Formation and Decomposition

The mechanism for SNAr reactions on this substrate involves the initial attack of a nucleophile on one of the electrophilic carbon centers (e.g., C-2 or C-5) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The formation of this complex is typically the rate-determining step. stackexchange.com

Attack at C-2: When a nucleophile attacks the C-2 position, the resulting negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. This extensive delocalization provides significant stabilization for the intermediate, lowering the activation energy for its formation.

Attack at C-5: If a nucleophile attacks the C-5 position, the fluorine atom acts as the leaving group. The intermediate's negative charge is delocalized around the ring and onto the pyridine nitrogen, but the stabilizing influence from the nitro group is less direct than for C-2 attack.

The stability of this intermediate is paramount to the feasibility of the SNAr reaction. stackexchange.com Following its formation, the complex rearomatizes by expelling the leaving group (either the nitro group from C-2 or the fluoride (B91410) ion from C-5), yielding the final substitution product.

Substituent Effects on Regio- and Chemoselectivity

The regioselectivity of nucleophilic attack on this compound is a complex interplay of the electronic effects of all three substituents.

Nitro Group (C-2): As a powerful electron-withdrawing group, it strongly activates the ortho (C-3) and para (C-6) positions. It also activates its own position (C-2) for substitution, acting as a potential leaving group. nih.gov

Fluorine (C-5): An electronegative atom that activates its position for substitution via an inductive effect and serves as a good leaving group.

Methoxy (B1213986) Group (C-4): An electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect). The resonance effect increases electron density at the ortho (C-3, C-5) and para (C-2) positions, which can counteract the activation provided by the nitro group at those sites.

The ultimate outcome depends on the balance of these effects and the reaction conditions. The powerful activation by the nitro group suggests that the C-2 position is a highly likely site of reaction. However, the excellent leaving group ability of fluoride means that substitution at C-5 is also a very plausible pathway. Studies on related 3-substituted 2,6-dichloropyridines have shown that the nature of the substituent significantly directs the regioselectivity of the reaction. researchgate.net

| Interactive Data Table: Substituent Effects on Reactivity |

| Substituent |

| Nitro (-NO₂) |

| Fluoro (-F) |

| Methoxy (-OCH₃) |

Scope of Nucleophiles and Reaction Conditions (e.g., amines, alkoxides, thiols)

A wide range of nucleophiles can be employed in SNAr reactions with activated pyridines. The choice of nucleophile and reaction conditions can influence the regioselectivity of the reaction.

Amines: Primary and secondary amines are common nucleophiles that can displace leaving groups on electron-deficient rings. acs.org

Alkoxides: Reagents like sodium methoxide (B1231860) are effective for introducing alkoxy groups. chemicalbook.com

Thiols: Thiolates are potent nucleophiles that can also participate in these substitution reactions.

Reaction conditions typically involve polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cationic counter-ion without interfering with the nucleophile. akjournals.com A base may be required, particularly when using amine or thiol nucleophiles, to deprotonate them or to neutralize the acid formed during the reaction. rsc.org

| Interactive Data Table: Typical Nucleophiles and Conditions for SNAr on Activated Pyridines |

| Nucleophile Class |

| Amines |

| Alkoxides |

| Thiols |

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily susceptible to chemical reduction, a common and synthetically useful transformation that yields the corresponding 2-amino derivative, 2-amino-5-fluoro-4-methoxypyridine. A variety of reducing agents and methods can accomplish this, with the choice often depending on the desired chemoselectivity and the presence of other functional groups. scispace.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing a metal catalyst such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel, with hydrogen gas as the reductant. It is often performed under mild conditions.

Metal-Acid Systems: Classic methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). scispace.com

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas. Common hydrogen donors include hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate (B1220265), or cyclohexene, often in the presence of a catalyst like Pd/C. scispace.com

Other Reagents: Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or sodium dithionite (B78146) (Na₂S₂O₄), can also be used for the selective reduction of nitro groups. scispace.com

The reduction is generally chemoselective for the nitro group, leaving the fluoro and methoxy substituents, as well as the pyridine ring itself, intact under many conditions. However, aggressive reduction conditions, such as high-pressure catalytic hydrogenation, could potentially lead to the reduction of the pyridine ring to a piperidine (B6355638) or the hydrogenolysis of the C-F bond. clockss.org

| Interactive Data Table: Common Reagents for Nitro Group Reduction |

| Reagent/System |

| H₂ / Pd/C |

| Fe / HCl or NH₄Cl |

| SnCl₂·2H₂O |

| Na₂S₂O₄ |

Cross-Coupling Reaction Strategies

The halogenated analogues of this compound, such as 2-chloro- or 2-bromo-5-fluoro-4-methoxypyridine (B1380711), are valuable substrates for carbon-carbon and carbon-nitrogen bond-forming cross-coupling reactions. These reactions provide powerful tools for the synthesis of more complex pyridine derivatives.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of heteroaromatic compounds.

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is widely used to form C-C bonds. For a substrate like 2-chloro-5-fluoro-4-methoxypyridine, a Suzuki-Miyaura coupling with an aryl or vinyl boronic acid would yield the corresponding 2-aryl- or 2-vinyl-5-fluoro-4-methoxypyridine. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst like Pd(OAc)2 or a stable palladium(0) complex like Pd(PPh3)4, in the presence of a phosphine (B1218219) ligand and a base libretexts.orgmdpi.com. The reactivity of halopyridines in Suzuki-Miyaura couplings generally follows the order I > Br > Cl, with chlorides being the least reactive libretexts.org.

The Sonogashira reaction enables the coupling of a terminal alkyne with an aryl or vinyl halide to produce substituted alkynes libretexts.orgwikipedia.orgorganic-chemistry.org. Employing a substrate such as 2-bromo-5-fluoro-4-methoxypyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine) would lead to the formation of a 2-alkynyl-5-fluoro-4-methoxypyridine. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst organic-chemistry.org.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide wikipedia.orgorganic-chemistry.orgresearchgate.net. A 2-halopyridine derivative of the target scaffold could be coupled with a primary or secondary amine using a palladium catalyst and a strong base, such as sodium tert-butoxide, to yield the corresponding 2-amino-substituted pyridine. The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results wikipedia.org.

While palladium catalysts are dominant, nickel and copper catalysts offer alternative and sometimes complementary reactivity for cross-coupling reactions.

Nickel-catalyzed couplings have emerged as a cost-effective alternative to palladium catalysis, particularly for the activation of less reactive aryl chlorides. Nickel catalysts, often in combination with bidentate or monodentate phosphine or N-heterocyclic carbene (NHC) ligands, can effectively promote Suzuki-Miyaura and other cross-coupling reactions of chloropyridines nih.govbeilstein-journals.orgresearchgate.netresearchgate.net. Nickel-catalyzed reductive couplings, which couple two different electrophiles, also provide a powerful method for the alkylation of 2-chloropyridines.

Copper-catalyzed couplings , particularly for C-N bond formation (Ullmann condensation), have a long history and continue to be developed. Copper catalysts, often in the form of copper(I) salts and in the presence of a ligand, can facilitate the amination of halopyridines researchgate.netresearchgate.net. These reactions can sometimes offer different chemoselectivity compared to palladium-catalyzed methods and may not require the use of strong bases.

The catalytic cycles for palladium-catalyzed cross-coupling reactions involving pyridine substrates generally follow a well-established sequence of steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination nih.govlibretexts.org.

Oxidative Addition: A low-valent palladium(0) species reacts with the halopyridine to form a palladium(II) intermediate. The electron-deficient nature of the pyridine ring can facilitate this step.

Transmetalation (Suzuki-Miyaura): The organoboron reagent transfers its organic group to the palladium(II) center, a process that is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst.

A key challenge in the cross-coupling of 2-halopyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can lead to catalyst deactivation. The use of bulky ligands helps to mitigate this issue by sterically hindering the coordination of the pyridine nitrogen. The electronic properties of the pyridine ring, influenced by substituents like the fluoro, methoxy, and nitro (or amino post-reduction) groups, also play a significant role in modulating the rates of the individual steps in the catalytic cycle researchgate.netnih.gov. For electron-deficient pyridines, the oxidative addition step is generally faster, while the reductive elimination can be slower. The choice of ligand, base, and solvent is therefore crucial for optimizing the reaction and achieving high yields.

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of additional substituents further modulates this reactivity. In this compound, the interplay of these groups determines the feasibility and regioselectivity of EAS reactions.

The pyridine ring in this compound is heavily substituted with groups that significantly influence its reactivity towards electrophiles. The nitro group (-NO₂) at the C2 position and the fluorine atom (-F) at the C5 position are both strongly deactivating groups due to their electron-withdrawing inductive and, in the case of the nitro group, resonance effects. The nitrogen atom in the pyridine ring itself is inherently electron-withdrawing, further deactivating the ring towards electrophilic attack.

Conversely, the methoxy group (-OCH₃) at the C4 position is an activating group due to its ability to donate electron density via resonance. However, the cumulative deactivating effect of the two other substituents and the ring nitrogen is expected to render this compound highly unreactive towards traditional electrophilic aromatic substitution reactions.

The directing effects of the substituents are also a key consideration. The methoxy group is a strong ortho, para-director. In this molecule, the positions ortho to the methoxy group are C3 and C5, and the para position is C1 (the nitrogen atom). The nitro group is a meta-director, which would direct incoming electrophiles to the C4 and C6 positions relative to its own position. The fluorine atom is also an ortho, para-director, though its deactivating effect is more significant.

Considering the positions available for substitution (C3 and C6), the directing effects can be summarized as follows:

C3-position: Activated by the ortho-methoxy group. Deactivated by the meta-nitro group.

C6-position: Deactivated by the meta-methoxy group and the ortho-nitro group.

Table 1: Predicted Relative Reactivity of Ring Positions in this compound towards Electrophilic Aromatic Substitution

| Ring Position | Activating/Deactivating Effects | Predicted Reactivity |

| C3 | Activated by o-OCH₃; Deactivated by m-NO₂ | Most likely site, but still low reactivity |

| C6 | Deactivated by m-OCH₃; Deactivated by o-NO₂ | Very low reactivity |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including pyridines. uwindsor.cawikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. uwindsor.cawikipedia.org

In this compound, the methoxy group at the C4 position can act as a DMG. organic-chemistry.org The oxygen atom of the methoxy group can chelate to a lithium reagent, directing deprotonation to one of the ortho positions, C3 or C5. The relative acidity of the protons at these positions is a critical factor.

The C5 position is flanked by the methoxy group and a fluorine atom. The C3 position is adjacent to the methoxy group and the pyridine nitrogen. The electron-withdrawing nature of the fluorine atom would increase the acidity of the C5-H proton. However, the C5 position is already substituted with a fluorine atom in the target molecule. Therefore, the only available site for DoM directed by the methoxy group is the C3 position.

The nitro group at the C2 position is a strong electron-withdrawing group and would significantly acidify the proton at the C3 position. Thus, a combination of the directing effect of the methoxy group and the acidifying effect of the nitro group would strongly favor metalation at the C3 position.

It is important to note that the presence of the nitro group can sometimes interfere with organolithium reagents. However, the use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures can often circumvent these issues. uwindsor.ca

Table 2: Potential Directed Ortho-Metalation Sites and Directing Groups in this compound

| Directing Group | Potential Ortho Positions | Most Probable Site of Metalation | Rationale |

| 4-Methoxy | C3, C5 (substituted) | C3 | The methoxy group is a known DMG. The C3 proton is activated by the adjacent electron-withdrawing nitro group. |

| 2-Nitro | C3 | C3 | The nitro group strongly acidifies the ortho proton at C3. |

| 5-Fluoro | C4 (substituted), C6 | C6 | Fluorine is a weaker DMG. The C6 proton is less acidic than the C3 proton. |

Radical and Photochemical Transformations (e.g., photo-induced processes in nitroarenes)

The photochemistry of nitroaromatic compounds is a rich and complex field. Upon absorption of UV light, nitroarenes can undergo a variety of transformations, including reduction of the nitro group, rearrangement, and fragmentation. The presence of other functional groups can influence these photochemical pathways.

For this compound, irradiation could potentially lead to several outcomes. One common photochemical reaction of nitroarenes is the intramolecular hydrogen abstraction by the excited nitro group from a suitable ortho substituent. In this case, there are no ortho substituents with abstractable hydrogens.

Another possibility is the rearrangement of the nitro group to a nitrite (B80452), which can then lead to the formation of a hydroxyl radical and a pyridyloxyl radical. This could initiate further radical reactions. The presence of the electron-donating methoxy group might influence the electronic transitions and the stability of the excited states.

Recent studies have shown that pyridine N-oxides can act as hydrogen atom transfer (HAT) reagents in photochemical reactions for the functionalization of electron-deficient heteroarenes. While this compound is not an N-oxide, this highlights the potential for pyridine derivatives to participate in photo-induced radical processes.

Given the lack of specific experimental data, the photochemical behavior of this compound remains speculative. However, based on the general reactivity of nitroarenes, photo-induced processes are expected to be a viable, albeit potentially complex, avenue for its transformation.

Rearrangement Reactions and Skeletal Editing Studies

Skeletal editing has emerged as a powerful strategy for the late-stage modification of core structures in complex molecules, including pyridines. nih.govresearchgate.netresearchgate.net These methods allow for the insertion, deletion, or swapping of atoms within the heterocyclic ring, providing access to novel molecular scaffolds. nih.govresearchgate.netchinesechemsoc.orgchinesechemsoc.org

While there are no specific reports on the skeletal editing of this compound, the existing methodologies could potentially be applied to this substrate. For instance, strategies involving the conversion of pyridines into other aromatic systems, such as benzenes or other heterocycles, have been developed. nih.gov

One notable example is the atom-pair swap from C-N to C-C, which transforms pyridines into benzenes or naphthalenes. nih.gov Such a transformation applied to this compound would lead to a highly substituted benzene derivative. The success of such a reaction would depend on the compatibility of the functional groups with the reaction conditions, which often involve dearomatization and rearomatization steps. nih.gov

Rearrangement reactions of the substituents themselves are also a possibility. For example, under certain conditions, the methoxy group could potentially undergo a Smiles rearrangement, although this is less common for aryl methyl ethers compared to other derivatives.

The field of skeletal editing is rapidly evolving, and it is conceivable that future methods will be developed that are applicable to highly functionalized pyridines like this compound, offering a powerful tool for its structural diversification.

Advanced Spectroscopic and Structural Characterization of 5 Fluoro 4 Methoxy 2 Nitropyridine and Its Synthetic Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-Fluoro-4-methoxy-2-nitropyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals and offers insights into the molecule's conformation.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The electron-withdrawing nitro group and the fluorine atom, along with the electron-donating methoxy group, create a unique electronic environment for each proton.

The aromatic region would display two doublets, corresponding to the protons at the C-3 and C-6 positions. The proton at C-6 is expected to resonate at a lower field (higher ppm) due to the deshielding effect of the adjacent nitro group. The proton at C-3 would be influenced by the adjacent methoxy group and the fluorine atom. The methoxy group protons would appear as a sharp singlet at a higher field (lower ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on analogous compounds)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.8 - 7.2 | d |

| H-6 | ~8.0 - 8.4 | d |

| -OCH₃ | ~3.9 - 4.1 | s |

d = doublet, s = singlet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly dependent on the electronic environment and the presence of attached protons or fluorine.

The carbon attached to the fluorine atom (C-5) will exhibit a large coupling constant (¹JC-F), resulting in a doublet. The carbons adjacent to the nitro group (C-2) and the methoxy group (C-4) will be significantly shifted downfield. The carbon of the methoxy group will appear at a characteristic upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on analogous compounds)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~105 - 110 |

| C-4 | ~158 - 163 |

| C-5 | ~140 - 145 (d, ¹JC-F) |

| C-6 | ~135 - 140 |

| -OCH₃ | ~55 - 60 |

d = doublet

¹⁹F NMR is a powerful technique for compounds containing fluorine. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. The chemical shift of the fluorine atom in this compound is influenced by the electronic nature of the pyridine ring and its substituents. The position of the fluorine atom can be unequivocally confirmed, and the electronic effects of the nitro and methoxy groups can be assessed by the observed chemical shift. semanticscholar.orgnih.gov For similar fluorinated pyridine derivatives, the ¹⁹F chemical shifts are often reported relative to a standard like CFCl₃. spectrabase.com

To definitively assign the complex NMR data and understand the spatial arrangement of the atoms, a suite of 2D NMR experiments is employed. researchgate.netprinceton.eduyoutube.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. youtube.com In this compound, a cross-peak between the signals of H-3 and H-6 would confirm their through-bond connectivity, although long-range couplings in aromatic systems can sometimes be observed.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. youtube.comcreative-biostructure.com This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum. For instance, the signal for H-3 would show a correlation to the signal for C-3, and H-6 to C-6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This technique is instrumental in identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For example, the methoxy protons would show correlations to the C-4 carbon, and the H-6 proton would show correlations to C-2 and C-4.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, which is vital for conformational analysis. huji.ac.il For this compound, a NOESY or ROESY experiment would show a cross-peak between the methoxy protons and the proton at C-3, confirming their spatial proximity.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov

The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the various functional groups and the pyridine ring itself. thermofisher.com

Nitro Group (NO₂): The nitro group will show two strong characteristic stretching vibrations in the FT-IR spectrum: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Methoxy Group (-OCH₃): The C-H stretching vibrations of the methyl group are expected in the 2850-2960 cm⁻¹ region. The C-O stretching vibration will appear as a strong band around 1250 cm⁻¹.

Carbon-Fluorine Bond (C-F): The C-F stretching vibration typically gives a strong absorption in the FT-IR spectrum in the region of 1000-1100 cm⁻¹.

Pyridine Ring: The pyridine ring itself has a series of characteristic stretching and bending vibrations. researchgate.net The C=C and C=N stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. Ring breathing modes and out-of-plane C-H bending vibrations are also expected at lower frequencies. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Predicted data based on analogous compounds)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Methoxy (C-H) | Stretch | 2850 - 2960 |

| Methoxy (C-O) | Stretch | ~1250 |

| C-F | Stretch | 1000 - 1100 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

Analysis of Intermolecular Interactions

The molecular structure of this compound is anticipated to be governed by a variety of weak intermolecular interactions rather than classic hydrogen bonding, due to the absence of hydrogen-bond donors. The key interactions expected to define its crystal lattice and supramolecular assemblies include C—H···O and C—H···N contacts. In related nitro-substituted aromatic compounds, these types of hydrogen bonds are crucial in forming stable crystalline structures. nih.govunison.mx

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from n → π* and π → π* electronic transitions. The nitro (NO₂) and methoxy (OCH₃) groups, along with the fluorine atom, act as auxochromes and chromophores on the pyridine ring, influencing the position and intensity of these absorption maxima (λmax).

In comparable nitropyridine derivatives, the π → π* transitions, typically occurring at lower wavelengths (higher energy), are associated with the aromatic system. The n → π* transitions, found at higher wavelengths (lower energy), are attributed to the non-bonding electrons of the oxygen atoms in the nitro and methoxy groups, and the nitrogen of the pyridine ring. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group can lead to intramolecular charge transfer (ICT) character in the electronic transitions.

Table 1: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π → π* | ~250-300 |

Note: These values are estimations based on data for structurally related nitropyridine compounds. nih.govacs.org

Solvatochromic Studies for Solvent-Molecule Interactions

Solvatochromism, the change in the position of absorption bands with varying solvent polarity, is anticipated for this compound. This phenomenon provides insights into the difference in dipole moment between the ground and excited states of the molecule.

It is expected that the compound will exhibit positive solvatochromism for its intramolecular charge transfer band. In polar solvents, the more polar excited state will be stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) of the absorption maximum. By plotting the absorption frequency against solvent polarity parameters (like the Reichardt ET(30) scale), the nature of the solvent-solute interactions can be further elucidated. Studies on similar pyridinium (B92312) derivatives have demonstrated significant solvatochromic shifts, underscoring the sensitivity of their electronic structure to the solvent environment. sci-hub.se

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of this compound. The calculated exact mass of the molecular ion [M]⁺ is 172.0284 Da. bldpharm.comnih.gov HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula (C₆H₅FN₂O₃).

The fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) can be predicted based on the structure of the molecule and known fragmentation patterns of related compounds. nih.govnih.govresearchgate.net Common fragmentation mechanisms for nitroaromatic compounds include the loss of neutral species such as NO, NO₂, and O. The methoxy group can lead to the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Table 2: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Proposed Neutral Loss | m/z of Fragment |

|---|---|---|

| [M - NO]⁺ | •NO | 142.0330 |

| [M - CH₃]⁺ | •CH₃ | 157.0073 |

| [M - NO₂]⁺ | •NO₂ | 126.0357 |

Note: These m/z values are calculated based on the proposed fragmentation of the parent molecule.

X-ray Crystallography for Single-Crystal Structural Elucidation

Molecular Geometry, Bond Lengths, and Bond Angles

Although a specific crystal structure for this compound is not publicly available, its molecular geometry can be inferred from crystallographic data of analogous substituted nitropyridines. nih.govnih.govmdpi.commdpi.com The pyridine ring is expected to be largely planar, though minor distortions may arise from the steric and electronic effects of the substituents.

The nitro group is likely to be slightly twisted out of the plane of the pyridine ring due to steric hindrance with the adjacent methoxy group. This torsion angle is a critical parameter influencing intermolecular interactions and crystal packing. The C-N bond of the nitro group is expected to be around 1.45-1.48 Å. The C-F bond length will be approximately 1.34-1.36 Å. The C-O bond of the methoxy group will have a length of about 1.35-1.37 Å for the C(aryl)-O bond and 1.42-1.44 Å for the O-C(methyl) bond. Bond angles within the pyridine ring will deviate slightly from the ideal 120° for an sp² hybridized carbon due to the presence of the heteroatom and bulky substituents.

Table 3: Expected Bond Lengths and Angles for this compound

| Parameter | Expected Value |

|---|---|

| C-NO₂ Bond Length | 1.45 - 1.48 Å |

| C-F Bond Length | 1.34 - 1.36 Å |

| C-O (aryl) Bond Length | 1.35 - 1.37 Å |

| O-C (methyl) Bond Length | 1.42 - 1.44 Å |

| C-N-O (nitro) Bond Angle | ~117 - 119° |

| O-N-O (nitro) Bond Angle | ~123 - 126° |

| C-C-F Bond Angle | ~118 - 121° |

Note: These values are based on crystallographic data from similar substituted nitropyridine molecules. nih.govmdpi.commdpi.com

Crystal Packing, Supramolecular Assembly, and Non-covalent Interactions

There are no published studies detailing the crystal packing, supramolecular assembly, or the specific non-covalent interactions of this compound. Information regarding intermolecular forces such as hydrogen bonds, halogen bonds, π-π stacking, or other van der Waals interactions, which would be determined through single-crystal X-ray diffraction analysis, is not present in the public domain.

To illustrate the type of data that would be presented had it been available, a hypothetical data table is shown below.

Hypothetical Table of Non-covalent Interactions: (Note: The following data is for illustrative purposes only and does not represent actual experimental findings for this compound.)

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |

| C-H···O | C(6)-H(6) | O(1) | 2.45 | 165 | 1-x, 1/2+y, 1/2-z |

| π-π Stacking | Ring 1 Centroid | Ring 1 Centroid | 3.68 | - | -x, -y, -z |

Circular Dichroism (CD) Spectroscopy (if chiral derivatives are obtained)

The synthesis and characterization of chiral derivatives of this compound have not been reported in the scientific literature. As a result, no Circular Dichroism (CD) spectroscopic data is available for this compound or its derivatives. CD spectroscopy is a technique used to study chiral molecules, and in the absence of such derivatives, this analysis is not applicable.

A list of compound names that would have been mentioned in the article is provided below for reference.

Computational Chemistry and Theoretical Modeling of 5 Fluoro 4 Methoxy 2 Nitropyridine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully used to predict molecular geometries, vibrational frequencies, and other properties. ijesit.com

Geometry Optimization and Conformation Energy Landscapes

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 5-Fluoro-4-methoxy-2-nitropyridine, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to identify the most stable three-dimensional structure. The presence of the methoxy (B1213986) group (-OCH3) introduces a degree of conformational flexibility around the C-O bond. A conformational energy landscape analysis would be performed by rotating the methoxy group and the nitro group to identify different conformers and their relative energies, thus determining the global minimum energy conformation. This is crucial as the molecular conformation influences its physical and chemical properties.

Illustrative Optimized Geometrical Parameters for a Substituted Pyridine (B92270) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (pyridine) | 1.34 | - | - |

| C-C (pyridine) | 1.39 | - | - |

| C-F | 1.35 | - | - |

| C-O (methoxy) | 1.36 | - | - |

| O-CH3 | 1.43 | - | - |

| C-N (nitro) | 1.48 | - | - |

| N-O (nitro) | 1.22 | - | - |

| C-N-C (pyridine) | - | 117.0 | - |

| C-C-F | - | 119.0 | - |

| C-C-O | - | 125.0 | - |

| C-O-C | - | 118.0 | - |

| C-C-N (nitro) | - | 116.0 | - |

| O-N-O | - | 124.0 | - |

| C-C-C-C (pyridine ring) | - | - | 0.0 |

| F-C-C-O | - | - | 180.0 |

| C-C-O-C | - | - | 0.0 or 180.0 |

| C-C-N-O | - | - | 0.0 or 180.0 |

Note: The data in this table is representative of typical bond lengths and angles for similar substituted pyridine molecules and is for illustrative purposes only. Actual values for this compound would require specific DFT calculations.

Electronic Structure Analysis

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties.

HOMO-LUMO Energies, Orbital Distributions, and Energy Gaps : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests high polarizability and reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich methoxy group and the pyridine ring, while the LUMO is likely centered on the electron-withdrawing nitro group. researchgate.net

Illustrative Electronic Properties for a Substituted Nitropyridine

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Energy Gap | 4.0 eV |

| Mulliken Charge on F | -0.3 e |

| Mulliken Charge on O (methoxy) | -0.5 e |

| Mulliken Charge on N (nitro) | +0.8 e |

| Mulliken Charge on O (nitro) | -0.4 e |

Note: This data is illustrative and based on typical values for similar molecules. nih.govnih.gov Specific calculations are needed for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the sites for electrophilic and nucleophilic attack. ajchem-a.com Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and methoxy groups, as well as the fluorine atom, making these areas attractive for electrophiles. Positive potential would be expected around the hydrogen atoms and parts of the pyridine ring.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are used to describe the local reactivity of a molecule. They indicate how the electron density at a particular point in the molecule changes with the addition or removal of an electron. These functions can predict the most likely sites for nucleophilic, electrophilic, and radical attacks. While specific Fukui function calculations for this compound are not available, this analysis would provide a more quantitative measure of the reactive sites identified by the MEP surface.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Simulations (e.g., UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including the simulation of electronic absorption spectra like UV-Vis. scielo.org.zamdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net For this compound, TD-DFT calculations would help to understand its photophysical properties and to interpret its experimental UV-Vis spectrum. The electronic transitions would likely involve charge transfer from the electron-donating methoxy group and the pyridine ring to the electron-accepting nitro group.

Illustrative TD-DFT Data for a Substituted Nitropyridine

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.10 | 400 | 0.25 | HOMO -> LUMO |

| S2 | 3.87 | 320 | 0.15 | HOMO-1 -> LUMO |

| S3 | 4.43 | 280 | 0.30 | HOMO -> LUMO+1 |

Note: This data is for illustrative purposes and represents typical results from a TD-DFT calculation on a similar molecule. researchgate.net Actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Influence

An MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent, and then calculating the forces between atoms over time to predict their movements. This allows for the study of conformational changes, intermolecular interactions, and the influence of the solvent on the molecule's structure and dynamics.

For this compound, key aspects to investigate via MD simulations would include:

Rotational Dynamics of Substituents: The methoxy and nitro groups are not rigid and can rotate around their bonds to the pyridine ring. MD simulations can reveal the preferred rotational orientations and the energy barriers for rotation, which are influenced by steric hindrance and electronic interactions with the adjacent fluoro and nitro groups.

Solvent Shell Structure: The arrangement of solvent molecules around the solute can be analyzed to understand solvation effects. The polar nature of the nitro and methoxy groups, along with the electronegative fluorine atom, would lead to specific hydrogen bonding patterns and dipole-dipole interactions with polar solvents.

A hypothetical MD simulation could provide data on the average interaction energies and distances between the solute and solvent molecules, as illustrated in the table below.

| Interaction Pair | Average Distance (Å) | Average Interaction Energy (kcal/mol) |

| Pyridine Nitrogen - Water Hydrogen | 2.8 | -3.5 |

| Nitro Oxygen - Water Hydrogen | 2.5 | -4.2 |

| Methoxy Oxygen - Water Hydrogen | 2.9 | -3.1 |

| Fluorine - Water Hydrogen | 3.1 | -1.5 |

This is a hypothetical data table to illustrate the type of information that could be obtained from an MD simulation.

Quantum Mechanical/Molecular Mechanical (QM/MM) Methods for Complex Reaction System Modeling

To study the reactivity of this compound in a complex environment, such as in an enzyme active site or in solution during a chemical reaction, Quantum Mechanical/Molecular Mechanical (QM/MM) methods are the tool of choice. arxiv.orgmdpi.comnih.govyoutube.comarxiv.org These hybrid methods combine the accuracy of quantum mechanics (QM) for the reactive part of the system with the efficiency of molecular mechanics (MM) for the surrounding environment.

In a QM/MM simulation of a reaction involving this compound, the molecule itself and any immediate reaction partners would be treated with a high-level QM method, such as Density Functional Theory (DFT). The surrounding solvent molecules or protein residues would be described by a classical MM force field. This approach allows for the modeling of bond-breaking and bond-forming processes with quantum accuracy while still accounting for the influence of the larger environment.

A potential application of QM/MM methods would be to model the nucleophilic aromatic substitution of the fluorine atom, a common reaction for fluorinated pyridines. The QM/MM simulation could elucidate the reaction mechanism, determine the transition state structure, and calculate the activation energy, providing insights into the reaction kinetics.

The table below illustrates the kind of energetic data that a QM/MM study could provide for a hypothetical reaction.

| Parameter | Value (kcal/mol) |

| Reactant Complex Energy | 0.0 |

| Transition State Energy | +25.3 |

| Product Complex Energy | -15.8 |

| Activation Energy | +25.3 |

| Reaction Energy | -15.8 |

This is a hypothetical data table for a nucleophilic substitution reaction.

Prediction of Nonlinear Optical (NLO) Properties and Molecular Polarizability

Molecules with large differences in electron density, often described as "push-pull" systems, can exhibit significant nonlinear optical (NLO) properties. nih.govbohrium.comnih.gov The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, fluoro) groups on the pyridine ring of this compound suggests that it may possess interesting NLO characteristics. Computational chemistry provides powerful tools to predict these properties.

The key NLO properties of interest are the molecular polarizability (α) and the first hyperpolarizability (β). These can be calculated using quantum chemical methods like DFT. The polarizability describes how the electron cloud of a molecule is distorted by an external electric field, while the first hyperpolarizability is a measure of the second-order NLO response.

Theoretical studies on similar substituted pyridines and other organic molecules have shown that the magnitude of the hyperpolarizability is highly dependent on the nature and relative positions of the donor and acceptor groups. bohrium.comresearchgate.net For this compound, the strong electron-withdrawing nitro group in conjugation with the electron-donating methoxy group is expected to be the primary contributor to its NLO response. The fluorine atom would further modulate the electronic structure and could enhance the NLO properties.

The following table presents hypothetical calculated NLO properties for this compound, based on trends observed in related compounds.

| Property | Calculated Value |

| Dipole Moment (μ) | 4.5 D |

| Mean Polarizability (α) | 15 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 30 x 10⁻³⁰ esu |

This is a hypothetical data table based on theoretical calculations of similar molecules.

Validation of Theoretical Predictions Against Experimental Data

The ultimate test of any theoretical model is its ability to accurately reproduce experimental results. For the computational studies of this compound described above, validation against experimental data would be crucial.

Unfortunately, there is a scarcity of published experimental data for this specific compound. However, if such data were available, the following comparisons could be made:

For MD Simulations: The predicted structural features, such as bond lengths and angles from the average simulation structure, could be compared with X-ray crystallography data. Spectroscopic data, such as NMR chemical shifts, could also be calculated from the simulation and compared with experimental spectra.

For QM/MM Simulations: The calculated activation energies for a reaction could be compared with experimentally determined reaction rates. The predicted reaction mechanism could be validated through kinetic isotope effect studies.

For NLO Predictions: The calculated hyperpolarizability (β) can be related to the experimentally measurable second-harmonic generation (SHG) efficiency of the material. Experimental techniques like the Kurtz-Perry powder technique or electric-field-induced second-harmonic generation (EFISH) could be used to measure the NLO response and compare it with the theoretical predictions.

The validation process is iterative. Discrepancies between theoretical predictions and experimental results can provide valuable insights, leading to refinements in the computational models and a deeper understanding of the molecular system.

Synthetic Utility in the Preparation of Advanced Organic Molecules

Building Block in the Construction of Diverse Heterocyclic Frameworks

The strategic placement of reactive sites on the 5-Fluoro-4-methoxy-2-nitropyridine ring renders it an excellent substrate for constructing a wide array of more complex heterocyclic structures. Its utility spans from creating novel substituted pyridines to serving as a cornerstone in annulation reactions that form fused polycyclic systems.

Synthesis of Novel Functionalized Pyridine (B92270) Derivatives

The presence of both a nitro group and a fluorine atom makes this compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov These reactions allow for the selective replacement of either the nitro or fluoro group, enabling the introduction of a wide variety of functional groups and the generation of a library of novel pyridine derivatives.

The reactivity of the pyridine ring is significantly influenced by the electron-withdrawing nature of the nitro group, which activates the ring for nucleophilic attack. The fluorine atom at position 5 or the nitro group at position 2 can act as a leaving group, with the specific outcome often dictated by the reaction conditions and the nature of the nucleophile. For instance, various nucleophiles such as amines, alkoxides, and thiolates can be used to displace the fluoride (B91410) or nitro moiety, yielding new 5-substituted or 2-substituted pyridines, respectively. This C-F or C-N bond functionalization is a powerful tool for the late-stage modification of complex molecules. nih.gov

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product Class |

|---|---|

| Primary/Secondary Amines | Aminopyridine Derivatives |

| Alcohols/Alkoxides | Alkoxypyridine Derivatives |

| Thiols/Thiolates | Thienylpyridine Derivatives |

Annulation Reactions Towards Fused Polycyclic Heterocycles

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic synthesis, allowing for the construction of bicyclic and polycyclic frameworks. This compound is a promising candidate for such transformations, leading to valuable fused systems like azaindoles or other polycyclic N-heterocycles. nih.gov Fused nitrogen-containing heterocycles are prominent scaffolds in numerous biologically active molecules and approved pharmaceuticals. acs.org

For example, synthetic strategies have been developed to harness substituted nitroarenes for ring-annulation. acs.org In these processes, the nitro group can be transformed into an amino group via reduction, which can then participate in an intramolecular cyclization with another functional group on an adjacent part of the molecule. Alternatively, the pyridine N-oxide derivative of the title compound could be used in reactions with O-vinylhydroxylamines to trigger a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization to deliver 7-azaindoline structures. acs.org The specific functionalities of this compound make it an attractive starting material for building complex, fused heterocyclic systems that are otherwise challenging to synthesize. nih.gov

Intermediate in the Synthesis of Complex Organic Compounds

Beyond its role as a foundational building block, this compound serves as a crucial intermediate in multi-step syntheses of high-value organic molecules, including pharmaceuticals and novel bioactive compounds.

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Nitropyridines are recognized as convenient and readily available precursors for a wide range of heterocyclic systems that exhibit diverse biological activities. nih.gov Their transformation into more complex molecules is a common strategy in medicinal chemistry. The structural motifs present in this compound are found in various advanced intermediates. For instance, the closely related compound 4-Fluoro-2-Methoxy-5-nitroaniline is a key intermediate in the synthesis of Mereletinib, a potent kinase inhibitor developed for cancer treatment. chemicalbook.com This highlights the value of the fluoro, methoxy (B1213986), and nitro-substituted aromatic scaffold in constructing complex APIs. The nitro group is particularly useful as it can be readily reduced to an amine, a common functional group in pharmaceuticals, as demonstrated in the synthesis of the DNA-dependent protein kinase inhibitor AZD7648, which starts from a nitropyridine derivative. nih.gov

Scaffold for the Design and Synthesis of Bioactive Molecules (e.g., enzyme inhibitors)

The pyridine ring is a privileged structure in drug design, and the specific functionalization of this compound makes it an ideal scaffold for developing new bioactive agents, particularly enzyme inhibitors. nih.govnih.gov The nitro group can be a pharmacophore itself or a synthetic handle for further derivatization.

Research has shown that nitropyridine-containing molecules can act as potent inhibitors for various enzymes. nih.gov Examples include:

(5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids , which were designed as selective factor IXa inhibitors for anticoagulant drugs. nih.gov

Nitrosyl iron complexes with 5-nitropyridinethiolate ligands that showed significant inhibitory activity against cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE) and sarcoplasmic reticulum (SR) Ca2+-ATPase. nih.gov

The this compound scaffold provides a template that can be systematically modified to optimize binding affinity and selectivity for a target enzyme, making it a valuable tool in modern medicinal chemistry. mdpi.com

Table 2: Bioactive Molecules Derived from Nitropyridine Scaffolds

| Compound Class | Target/Activity | Reference |

|---|---|---|

| (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids | Factor IXa Inhibitors | nih.gov |

| Nitrosyl iron complexes with 5-nitropyridinethiolate | cGMP PDE and SR Ca2+-ATPase Inhibitors | nih.gov |

| Nitropyridine-based compounds | Antimalarial Activity | nih.gov |

Facilitating the Development of Novel Organic Materials

The utility of this compound extends beyond medicinal applications into the realm of materials science. The electronic properties and functional group handles of the molecule make it a candidate for incorporation into novel organic materials. The pyridine nitrogen atom provides a coordination site for metal ions, a property that can be exploited in the design of catalysts, sensors, or functional materials with specific electronic or optical properties.

For example, nitropyridine fragments have been incorporated into double-armed benzo-15-crown-5 (B77314) compounds. nih.gov These molecules act as ligands that can form complexes with various metal ions like Na+, K+, and Ag+. The resulting silver complexes, in particular, demonstrated good antibacterial activity and have potential as antimicrobial agents. nih.gov This illustrates how the this compound scaffold could be used to construct complex ligands for functional metal-organic frameworks or materials where the electronic tuning provided by the fluoro, methoxy, and nitro groups could be advantageous.

: Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of Related Compounds

The chemical scaffold of this compound offers multiple reaction sites that are strategically important for creating diverse derivatives. In the context of medicinal chemistry and materials science, the synthetic utility of related nitropyridines is well-established, where they serve as versatile precursors for a variety of complex, biologically active molecules. nih.gov The derivatization of such compounds is a cornerstone of Structure-Activity Relationship (SAR) studies, which aim to systematically alter a molecule's structure to understand its effect on biological activity and optimize properties like potency and selectivity.

Systematic Structural Modifications to Probe Ligand-Target Interactions (for related compounds)

Systematic modification of the nitropyridine core is a key strategy for exploring how a molecule interacts with its biological target. For compounds related to this compound, the primary sites for modification are the reactive fluorine atom, the nitro group, and the methoxy group.

The fluorine atom on the pyridine ring, particularly when activated by an adjacent nitro group, is susceptible to nucleophilic aromatic substitution. cdnsciencepub.com This allows for the introduction of a wide array of functional groups. For instance, 2-fluoro-5-nitropyridine, a structurally analogous compound, readily reacts with alcohols, anilines, and amino acids to form well-defined derivatives. cdnsciencepub.com This high reactivity can be harnessed to introduce different linkers or pharmacophores to probe specific interactions within a target's binding pocket.